molecular formula C17H17NO B5777898 1-(2,5-dimethylbenzoyl)indoline

1-(2,5-dimethylbenzoyl)indoline

Número de catálogo: B5777898
Peso molecular: 251.32 g/mol
Clave InChI: CVIPYBJFGBLVFT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(2,5-Dimethylbenzoyl)indoline is a synthetic indoline derivative of interest in medicinal chemistry and pharmaceutical research. While specific biological data for this exact compound may be limited, its core structure is a privileged scaffold in drug discovery. Research on closely related analogs provides strong indications of its potential utility. For instance, studies on similar 1-(3,5-dimethylbenzoyl)indole and 1-(3,5-dimethylphenyl)indoline structures have identified them as basic-type, selective cyclooxygenase-1 (COX-1) inhibitors with associated anti-angiogenic activity . This suggests that 1-(2,5-dimethylbenzoyl)indoline could serve as a key intermediate or lead compound for developing new anti-inflammatory or anticancer agents. Furthermore, the indoline scaffold is a common feature in various biologically active molecules and approved drugs, underscoring its research significance. The compound is intended for use in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a building block in heterocyclic chemistry. Researchers can utilize it to explore novel mechanisms of action or as a synthetic intermediate for creating more complex molecular architectures. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should conduct all necessary safety and regulatory assessments prior to use.

Propiedades

IUPAC Name

2,3-dihydroindol-1-yl-(2,5-dimethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO/c1-12-7-8-13(2)15(11-12)17(19)18-10-9-14-5-3-4-6-16(14)18/h3-8,11H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVIPYBJFGBLVFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares 1-(2,5-dimethylbenzoyl)indoline with structurally related indoline derivatives:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Properties Source
1-(2,5-Dimethylbenzoyl)indoline 2,5-dimethylbenzoyl at C1 ~265.3* Not reported Likely high steric bulk, moderate polarity Inferred
2-Methylindoline Methyl at C2 133.19 bp 228–229 Low polarity, liquid at RT
5-Methylindoline Methyl at C5 133.19 Not reported Similar to 2-methyl isomer
1-(2,5-Dimethylbenzyl)-1H-indole-3-carboxylic acid 2,5-dimethylbenzyl, carboxylic acid at C3 ~295.3* Not reported Acidic functional group, solid likely
Spiro[indoline-3,4'-pyrazolo...] derivatives Complex spiro structures with pyrazoloquinoline Varies (e.g., 4a: ~449.5) 242–361 High melting points, crystalline solids

*Note: Molecular weights calculated based on structural formulas.

Key Observations:

  • Steric and Electronic Effects : The 2,5-dimethylbenzoyl group in the target compound introduces greater steric hindrance compared to simpler methyl-substituted indolines (e.g., 2-methylindoline), which may reduce reactivity in nucleophilic substitutions but enhance stability .
  • Melting Points : Spiro-indoline derivatives (e.g., 4a–4k) exhibit high melting points (242–361°C) due to rigid, fused-ring systems, suggesting that 1-(2,5-dimethylbenzoyl)indoline, with a less rigid structure, may have a lower melting point .
  • Functional Group Influence : The benzoyl group in the target compound contrasts with the carboxylic acid group in 1-(2,5-dimethylbenzyl)-1H-indole-3-carboxylic acid, likely reducing acidity and altering solubility in polar solvents .

Q & A

Q. What are the standard synthetic routes for preparing 1-(2,5-dimethylbenzoyl)indoline and its derivatives?

A green synthesis approach using [NMP]H₂PO₄ as a solvent in a water-ethanol mixture (80°C) yields spiro-indoline derivatives with up to 92% efficiency. Post-synthesis, purification involves TLC monitoring, filtration, and recrystallization in ethanol. Structural validation requires ¹H/¹³C NMR, IR, and MS .

Q. How should researchers characterize the purity and structural identity of 1-(2,5-dimethylbenzoyl)indoline?

Use multi-technique validation:

  • ¹H/¹³C NMR for molecular framework confirmation.
  • IR spectroscopy to identify carbonyl (C=O) and aromatic stretches.
  • Mass spectrometry for molecular weight verification. Cross-referencing data from these methods minimizes mischaracterization risks .

Q. What experimental parameters influence the stability and solubility of 1-(2,5-dimethylbenzoyl)indoline derivatives?

Stability is pH- and temperature-dependent. Solubility can be tested in solvents like DMSO, ethanol, or aqueous buffers. Accelerated stability studies under varying conditions (e.g., 40°C/75% RH) are recommended for pharmaceutical applications .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yields of 1-(2,5-dimethylbenzoyl)indoline derivatives?

  • Temperature : Kinetic studies at 60–100°C identify optimal thermal conditions.
  • Solvent ratios : Adjusting water-ethanol ratios improves solubility and reaction efficiency.
  • Catalyst loading : Incremental testing of [NMP]H₂PO₄ concentrations (e.g., 5–20 mol%) balances cost and yield .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • Cross-validation : Compare NMR peak assignments with computational predictions (e.g., DFT calculations).
  • Isotopic labeling : Use deuterated analogs to clarify ambiguous proton environments.
  • Supplementary techniques : X-ray crystallography or 2D NMR (COSY, HSQC) resolves complex stereochemistry .

Q. How do substituent modifications on the indoline core affect biological activity?

  • Electron-withdrawing groups (e.g., -Br at position 5) may enhance receptor binding via hydrophobic interactions.
  • Steric effects : Bulky substituents (e.g., 3',7'-dimethyl groups) can reduce enzymatic degradation.
  • Activity assays : Screen derivatives against target enzymes (e.g., kinases) using fluorescence-based inhibition assays .

Q. What mechanistic insights explain the reactivity of 1-(2,5-dimethylbenzoyl)indoline in substitution reactions?

  • Nucleophilic aromatic substitution : The electron-deficient benzoyl group directs attack to specific positions.
  • Reagent selection : Use NaH/DMF for deprotonation or LiAlH₄ for carbonyl reductions.
  • Kinetic profiling : Monitor reaction progress via HPLC to identify intermediates and rate-limiting steps .

Methodological Guidance

Q. How to design a robust biological screening protocol for 1-(2,5-dimethylbenzoyl)indoline derivatives?

  • In vitro assays : Prioritize enzyme inhibition (e.g., cyclooxygenase) or cytotoxicity (MTT assay on cancer cell lines).
  • Dose-response curves : Test concentrations from 1 nM–100 µM to determine IC₅₀ values.
  • Control compounds : Include reference inhibitors (e.g., aspirin for COX) to validate assay sensitivity .

Q. What analytical approaches quantify trace impurities in synthesized 1-(2,5-dimethylbenzoyl)indoline batches?

  • HPLC-PDA : Use C18 columns with acetonitrile/water gradients (detection at 254 nm).
  • LC-MS/MS : Identify impurities via fragmentation patterns.
  • Limit tests : Follow ICH guidelines for residual solvents (e.g., ethanol ≤ 5000 ppm) .

Data Interpretation and Troubleshooting

Q. How to address low yields in multi-step syntheses of 1-(2,5-dimethylbenzoyl)indoline derivatives?

  • Intermediate isolation : Purify each step via column chromatography to avoid side reactions.
  • Catalyst screening : Test alternatives like Pd/C for hydrogenation or TEMPO for oxidations.
  • Scale-up adjustments : Optimize stirring rates and heating uniformity for reproducibility .

Q. Why might NMR spectra show unexpected splitting patterns in 1-(2,5-dimethylbenzoyl)indoline analogs?

  • Dynamic effects : Conformational flexibility (e.g., rotational barriers in the benzoyl group) causes signal broadening.
  • Solution-state vs. solid-state : Compare NMR with X-ray data to identify tautomeric forms.
  • Solvent choice : Use deuterated DMSO or CDCl₃ to minimize solvent-induced shifts .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.